4-Ethynylbenzenesulfonamide
Overview
Description
4-Ethynylbenzenesulfonamide is a chemical compound with the molecular formula C8H7NO2S and a molecular weight of 181.21 . It appears as a light yellow to yellow to orange powder or crystal .
Molecular Structure Analysis
The molecular structure of 4-Ethynylbenzenesulfonamide consists of a benzene ring with an ethynyl group (C≡CH) and a sulfonamide group (SO2NH2) attached .Physical And Chemical Properties Analysis
4-Ethynylbenzenesulfonamide is a solid at 20 degrees Celsius . The melting point ranges from 178.0 to 182.0 degrees Celsius .Scientific Research Applications
Synthesis of Benzosultams and Triazoles
2-Ethynylbenzenesulfonamides, a related compound, can undergo trifluoromethylation under visible light to produce benzosultams, which are valuable in organic synthesis (Xiang, Kuang, & Wu, 2016). Additionally, 4-Ethynylbenzenesulfonamides can be utilized in the synthesis of 1,2,3-triazoles, important compounds in medicinal chemistry (Kuang Chun-xiang, 2011).
Efficient Synthesis Methods
A one-pot synthesis method for 4-Ethynylbenzenesulfonamides has been developed, which is efficient and stereoselective (Zhang, Kuang, & Yang, 2009).
DNA Oligonucleotide Modification
4-Ethynylbenzenesulfonamide-modified nucleotides (EBNA) have been shown to be accepted by various DNA polymerases, indicating potential applications in the construction of base-functionalized nucleic acids (Goubet et al., 2013).
Carbonic Anhydrase Inhibition
Studies on carbonic anhydrase inhibitors, including 4-fluorobenzenesulfonamide, have contributed to understanding enzyme-inhibitor interactions, which is crucial in designing drugs for conditions like glaucoma and epilepsy (Dugad & Gerig, 1988).
Antimicrobial Activity
Compounds like 4-Methyl-N-(4-methylphenylsulfonyl)-N-phenylbenzenesulfonamide have been studied for their structural characteristics and antimicrobial activities (Eren, Özdemir. Koçak, & Özdemir, 2018).
Catalysis and Oxidation Processes
Sulfonamide-substituted iron phthalocyanines, which involve benzenesulfonamides, have been explored for their potential in catalysis and oxidation reactions (Işci et al., 2014).
Drug Development for Vascular Conditions
Benzenesulfonamide derivatives have been evaluated in the prevention of conditions like subarachnoid hemorrhage-induced cerebral vasospasm, indicating their potential in vascular drug development (Zuccarello et al., 1996).
Safety And Hazards
4-Ethynylbenzenesulfonamide is associated with certain hazards. It can cause skin irritation and serious eye irritation . Safety measures include washing skin thoroughly after handling, wearing protective gloves/eye protection/face protection, and seeking medical advice if skin or eye irritation persists .
properties
IUPAC Name |
4-ethynylbenzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7NO2S/c1-2-7-3-5-8(6-4-7)12(9,10)11/h1,3-6H,(H2,9,10,11) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OQPUCENNUFNCQO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC1=CC=C(C=C1)S(=O)(=O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7NO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80659176 | |
Record name | 4-Ethynylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
181.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-Ethynylbenzenesulfonamide | |
CAS RN |
1788-08-5 | |
Record name | 4-Ethynylbenzenesulfonamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001788085 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Ethynylbenzene-1-sulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80659176 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-Ethynylbenzenesulfonamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 4-ETHYNYLBENZENESULFONAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/3EQY8KZ2US | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods
Procedure details
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.